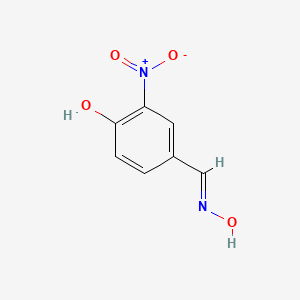

4-Hydroxy-3-nitrobenzaldehyde oxime

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[(E)-hydroxyiminomethyl]-2-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O4/c10-7-2-1-5(4-8-11)3-6(7)9(12)13/h1-4,10-11H/b8-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKAOGVGRPYOBEJ-XBXARRHUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=NO)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=N/O)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

physicochemical properties of 4-Hydroxy-3-nitrobenzaldehyde oxime

An In-Depth Technical Guide to the Physicochemical Properties of 4-Hydroxy-3-nitrobenzaldehyde Oxime

Introduction

This compound is an aromatic oxime, a class of organic compounds characterized by the R¹R²C=NOH functional group. This particular molecule is derived from 4-hydroxy-3-nitrobenzaldehyde, an important intermediate in the synthesis of various pharmaceuticals.[1] The introduction of the oxime functionality, coupled with the existing hydroxyl and electron-withdrawing nitro groups on the benzene ring, imparts a unique set of physicochemical properties to the molecule. These properties are critical for its potential application as a building block in medicinal chemistry, materials science, and organic synthesis.

This guide provides a comprehensive analysis of the synthesis, structural characteristics, and spectroscopic and thermal properties of this compound. The methodologies and expected data are synthesized from established principles and comparative analysis with structurally related compounds, offering field-proven insights for researchers.

Synthesis Pathway and Experimental Protocol

The most direct and established method for synthesizing aryl oximes is the condensation reaction between the corresponding aldehyde and hydroxylamine hydrochloride.[2] This reaction is a classic example of nucleophilic addition to the carbonyl group, followed by an elimination of water to form the C=N double bond of the oxime.

Causality of Experimental Design

The reaction is typically performed in a protic solvent like ethanol to solubilize the reactants. A mild base, such as sodium acetate, is crucial. Its primary role is to neutralize the hydrochloric acid that is liberated from hydroxylamine hydrochloride. This in-situ generation of free hydroxylamine (NH₂OH) is necessary for it to act as a nucleophile and attack the electrophilic carbonyl carbon of the aldehyde. The reaction is often heated under reflux to ensure it proceeds to completion in a reasonable timeframe.[3]

Synthesis Workflow Diagram

Caption: General synthesis and purification workflow for this compound.

Step-by-Step Experimental Protocol

-

Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 4-hydroxy-3-nitrobenzaldehyde (1.0 eq.) in ethanol (approx. 10-15 mL per gram of aldehyde).

-

Addition of Reagents: To this solution, add hydroxylamine hydrochloride (1.2 eq.) and sodium acetate trihydrate (2.5-3.0 eq.).

-

Reaction: Heat the mixture to reflux and maintain for 1-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting aldehyde spot.

-

Precipitation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing cold water (approx. 5-10 times the volume of ethanol used).

-

Isolation: The oxime product will precipitate as a solid. Collect the solid by vacuum filtration.

-

Washing: Wash the filtered solid thoroughly with excess water to remove any inorganic salts.

-

Drying: Dry the crude product in a desiccator or a vacuum oven at a low temperature (40-50 °C).

-

Purification: For higher purity, recrystallize the crude product from an appropriate solvent, such as ethanol or an ethanol-water mixture.

Physicochemical and Structural Properties

The properties of the title oxime can be reliably predicted based on its structure and data from its precursor aldehyde and analogous nitrobenzaldoximes.

General Properties

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₄ | [4] |

| Molecular Weight | 182.14 g/mol | Calculated |

| IUPAC Name | (E)-N'-[(4-hydroxy-3-nitrophenyl)methylidene]hydroxylamine | IUPAC Nomenclature |

| CAS Number | Not assigned; Precursor is 3011-34-5 | |

| Appearance | Expected to be a light yellow to orange crystalline solid | Inferred from precursor |

| Melting Point | Expected >120 °C | Inferred from analogs[5][6] |

| Solubility | Likely insoluble in water, soluble in polar organic solvents (e.g., ethanol, acetone, DMSO) | [7] |

Crystallographic Analysis

While the crystal structure for this compound is not publicly available, extensive data exists for its precursor, 4-hydroxy-3-nitrobenzaldehyde, and for a closely related analog, (E)-4-nitrobenzaldehyde oxime.[3][8]

Precursor Crystal Data (4-Hydroxy-3-nitrobenzaldehyde) [8] The precursor crystallizes in a triclinic system, with two independent molecules in the asymmetric unit.[8] A key structural feature is the presence of both intramolecular O—H···O hydrogen bonds between the hydroxyl and nitro groups, and intermolecular hydrogen bonds linking the hydroxyl group to the aldehyde group of an adjacent molecule, forming a linear chain structure.[8] The dihedral angle between the aromatic ring and the nitro group is approximately 10°.[8]

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P1 |

| a (Å) | 8.042 (1) |

| b (Å) | 8.036 (1) |

| c (Å) | 12.242 (2) |

| α (°) | 71.975 (2) |

| β (°) | 70.820 (2) |

| γ (°) | 67.323 (2) |

| V (ų) | 674.1 (2) |

| Z | 4 |

Expected Crystal Structure of the Oxime Based on the structure of (E)-4-nitrobenzaldehyde oxime, it is highly probable that this compound would exhibit similar packing motifs.[3] In the crystal structure of the analog, intermolecular O—H···N hydrogen bonds link the oxime hydroxyl group of one molecule to the oxime nitrogen of another, forming centrosymmetric dimers.[3] This robust hydrogen bonding is a defining characteristic of oxime crystal structures. The presence of the additional phenolic hydroxyl group in the title compound would likely lead to more complex and extended hydrogen-bonding networks.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural confirmation of the synthesized oxime. The following sections detail the expected spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The electron-withdrawing nitro group and the electron-donating hydroxyl group will significantly influence the chemical shifts of the aromatic protons and carbons.

-

¹H NMR:

-

Aromatic Protons (3H): Expect complex multiplets or distinct doublets and doublet of doublets in the range of δ 7.0-8.5 ppm. The proton ortho to the nitro group will be the most deshielded.

-

Oxime Proton (-NOH, 1H): A broad singlet, typically downfield, in the range of δ 10.0-12.0 ppm.

-

Imine Proton (=CH, 1H): A singlet in the range of δ 8.0-8.5 ppm.

-

Phenolic Proton (-OH, 1H): A broad singlet, its position being highly dependent on solvent and concentration.

-

-

¹³C NMR:

-

Imine Carbon (C=N): Expected in the range of δ 145-155 ppm.

-

Aromatic Carbons (6C): Peaks will appear between δ 110-160 ppm. The carbon bearing the hydroxyl group (C-OH) will be shifted upfield, while the carbon bearing the nitro group (C-NO₂) will be shifted downfield.[9]

-

The carbon attached to the oxime group (C4) will also be significantly affected.

-

Vibrational and Electronic Spectroscopy

-

Fourier-Transform Infrared (FT-IR) Spectroscopy:

-

O-H Stretch (Oxime): A broad band around 3200-3400 cm⁻¹.

-

O-H Stretch (Phenol): A broad band, potentially overlapping with the oxime O-H, around 3100-3500 cm⁻¹.

-

C-H Stretch (Aromatic): Weak to medium bands around 3000-3100 cm⁻¹.

-

C=N Stretch (Oxime): A medium intensity band around 1620-1680 cm⁻¹.

-

NO₂ Stretch (Asymmetric & Symmetric): Two strong bands, one near 1520-1560 cm⁻¹ and another near 1340-1360 cm⁻¹.

-

N-O Stretch (Oxime): A band in the region of 930-960 cm⁻¹.

-

-

UV-Visible Spectroscopy: The molecule contains multiple chromophores. The electronic spectrum, likely recorded in ethanol or methanol, should exhibit strong absorptions corresponding to π-π* transitions of the nitro-substituted aromatic system, with an expected λₘₐₓ in the range of 260-320 nm.

-

Mass Spectrometry: In an electron ionization (EI-MS) spectrum, the molecular ion peak (M⁺) would be expected at m/z = 182. The fragmentation pattern would likely involve the loss of small neutral molecules such as OH, NO, or H₂O.

Thermal Analysis

Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are vital for determining the thermal stability, decomposition profile, and phase transitions of the compound.[10][11]

Principles of Thermal Analysis

-

TGA: Measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine decomposition temperatures and quantify mass loss.[12]

-

DSC: Measures the difference in heat flow required to maintain a sample and an inert reference at the same temperature. It reveals thermal events like melting (endothermic peak) and decomposition (endothermic or exothermic peak).[13]

Thermal Analysis Workflow Diagram

Caption: Standard workflow for TGA/DSC analysis of an organic compound.

Expected Thermal Behavior

A typical TGA/DSC analysis of this compound would likely show:

-

Melting: A sharp endothermic peak in the DSC curve corresponding to the melting point, with no associated mass loss in the TGA curve.[14]

-

Decomposition: At higher temperatures, typically above 150-200 °C, the TGA curve will show one or more mass loss steps, indicating thermal decomposition.[14] The decomposition of nitro-aromatic compounds can be energetic, often appearing as a sharp exothermic event in the DSC curve.

Conclusion

This compound is a molecule with significant potential as a synthetic intermediate. Its physicochemical properties are dictated by the interplay of the oxime, hydroxyl, and nitro functional groups. This guide provides a robust framework for its synthesis and a detailed prediction of its structural, spectroscopic, and thermal characteristics based on authoritative chemical principles and data from analogous compounds. The experimental protocols and expected data herein serve as a valuable resource for researchers aiming to synthesize, characterize, and utilize this compound in drug discovery and materials science applications.

References

-

Rizal, M. R., Azizul, I., & Ng, S. W. (2008). 4-Hydroxy-3-nitrobenzaldehyde. Acta Crystallographica Section E Structure Reports Online, 64(5), o915. [Link]

-

PubChem. (n.d.). 4-Hydroxy-3-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). 4-Hydroxy-3-nitrobenzaldehyde. Retrieved from [Link]

-

Sci-Hub. (n.d.). 4-Hydroxy-3-nitrobenzaldehyde. Retrieved from [Link]

-

Indian Academy of Sciences. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(79). [Link]

-

SlideShare. (2021). Thermal Analysis. Retrieved from [Link]

-

ScienceOpen. (2010). (E)-4-Nitrobenzaldehyde oxime. Acta Crystallographica Section E Structure Reports Online, 66(5), o1130. [Link]

-

NIST. (n.d.). 4-Hydroxy-3-nitrobenzaldehyde. National Institute of Standards and Technology. Retrieved from [Link]

-

Galbács, G. (n.d.). Thermal analysis. University of Szeged. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Hydroxy-3-nitrobenzaldehyde. Wiley. Retrieved from [Link]

-

IndiaMART. (n.d.). 4-Hydroxybenzaldehyde Oxime Or p-hydroxybenzaldehyde oxime. Retrieved from [Link]

-

MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 28(11), 4339. [Link]

-

IIT Kanpur. (n.d.). Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC). Retrieved from [Link]

-

ChemSrc. (n.d.). (E)-3-Nitrobenzaldehyde oxime. Retrieved from [Link]

-

LibreTexts. (2021). Basics of Thermal Analysis. Retrieved from [Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. ias.ac.in [ias.ac.in]

- 3. scienceopen.com [scienceopen.com]

- 4. This compound | C7H6N2O4 | CID 135642815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (E)-3-Nitrobenzaldehyde oxime | CAS#:3717-29-1 | Chemsrc [chemsrc.com]

- 6. m.chemicalbook.com [m.chemicalbook.com]

- 7. indiamart.com [indiamart.com]

- 8. 4-Hydroxy-3-nitrobenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]

- 12. iitk.ac.in [iitk.ac.in]

- 13. batch.libretexts.org [batch.libretexts.org]

- 14. Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals | MDPI [mdpi.com]

Unveiling the Bio-Pharmacological Potential of 4-Hydroxy-3-nitrobenzaldehyde Oxime: A Technical Guide for Drug Discovery Professionals

Foreword: The Rationale for Investigating 4-Hydroxy-3-nitrobenzaldehyde Oxime

In the landscape of medicinal chemistry, the benzaldehyde oxime scaffold represents a privileged structure, consistently demonstrating a wide spectrum of biological activities. The strategic incorporation of substituents onto the aromatic ring allows for the fine-tuning of a molecule's physicochemical properties, profoundly influencing its pharmacokinetic profile and therapeutic efficacy. This guide focuses on a particularly compelling, yet underexplored, derivative: this compound. The presence of a hydroxyl group, a nitro group, and an oxime moiety on a single aromatic scaffold suggests a rich potential for multifaceted biological interactions. The hydroxyl group can participate in hydrogen bonding and may contribute to antioxidant properties. The nitro group, a known pharmacophore in various therapeutic agents, can modulate electronic properties and may be a key player in anticancer activity, potentially acting as a hypoxic cell-selective cytotoxin. The oxime functional group is a versatile component known to be a reactivator of acetylcholinesterase and is present in several FDA-approved drugs.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a roadmap for the synthesis, characterization, and in-depth evaluation of the biological activities of this compound. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative scientific literature.

I. Synthesis and Characterization: From Precursor to Purified Compound

The synthesis of this compound is a direct and efficient process, achievable through the condensation of its commercially available aldehyde precursor, 4-Hydroxy-3-nitrobenzaldehyde, with hydroxylamine.

Physicochemical Properties of the Starting Material: 4-Hydroxy-3-nitrobenzaldehyde

A thorough understanding of the starting material is paramount for a successful synthesis.

| Property | Value | Source |

| Molecular Formula | C₇H₅NO₄ | [1] |

| Molecular Weight | 167.12 g/mol | [1] |

| Appearance | Yellowish crystalline solid | |

| Melting Point | 142-144 °C | |

| CAS Number | 3011-34-5 | [1] |

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of aryl oximes.

Materials:

-

4-Hydroxy-3-nitrobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa) or other suitable base

-

Ethanol

-

Water

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 4-Hydroxy-3-nitrobenzaldehyde (1 equivalent) in ethanol.

-

Reagent Preparation: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents) in a minimal amount of water.

-

Reaction: Add the aqueous solution of hydroxylamine hydrochloride and sodium acetate to the ethanolic solution of the aldehyde with continuous stirring.

-

Heating and Monitoring: Heat the reaction mixture under reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde spot disappears.

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The product, this compound, is expected to precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the pure oxime.

Workflow for Synthesis and Purification

Caption: Workflow for the synthesis and purification of this compound.

II. Probing the Biological Landscape: A Suite of In Vitro Assays

Based on the structural features of this compound and the known activities of related compounds, we propose a comprehensive evaluation of its antimicrobial, antioxidant, anti-inflammatory, and anticancer potential.

A. Antimicrobial Activity Evaluation

Benzaldehyde oxime derivatives have shown promising antimicrobial activities. The presence of hydroxyl and nitro groups can significantly influence this activity.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is a gold standard for determining the MIC of a compound against various microbial strains.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then prepare serial two-fold dilutions in the appropriate broth.

-

Inoculum Preparation: Culture the microbial strains overnight and adjust the turbidity to a 0.5 McFarland standard.

-

Incubation: Add the diluted compound and the microbial inoculum to the wells of a 96-well plate. Include positive (microbes only) and negative (broth only) controls.

-

MIC Determination: Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi). The MIC is the lowest concentration of the compound that completely inhibits visible growth.

B. Antioxidant Capacity Assessment

The phenolic hydroxyl group in the target molecule suggests potential antioxidant activity.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a rapid and widely used method to screen for the free radical scavenging activity of a compound.

Materials:

-

This compound

-

2,2-diphenyl-1-picrylhydrazyl (DPPH)

-

Methanol

-

Ascorbic acid (positive control)

-

Spectrophotometer

Procedure:

-

Sample Preparation: Prepare various concentrations of the test compound and ascorbic acid in methanol.

-

Reaction: Add a methanolic solution of DPPH to each concentration of the test compound and the positive control.

-

Incubation: Incubate the mixtures in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm. The percentage of scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100.

-

IC₅₀ Calculation: The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the compound concentration.

C. Anti-inflammatory Potential Investigation

The parent aldehyde, 4-Hydroxy-3-nitrobenzaldehyde, has been shown to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines.[2] It is plausible that the oxime derivative retains or even enhances this activity.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in LPS-Stimulated RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator.

Materials:

-

RAW 264.7 macrophage cell line

-

This compound

-

Lipopolysaccharide (LPS)

-

Griess reagent

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with FBS.

-

Treatment: Seed the cells in a 96-well plate and treat them with various concentrations of the test compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

-

NO Measurement: Collect the cell culture supernatant and measure the nitrite concentration (a stable product of NO) using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Hypothesized Anti-inflammatory Signaling Pathway

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

D. Anticancer Activity Screening

The nitro group is a key feature in some anticancer drugs, particularly those targeting hypoxic tumor environments.

Experimental Protocol: MTT Assay for Cytotoxicity in Cancer Cell Lines

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

-

Human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], A549 [lung])

-

This compound

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat the cells with a range of concentrations of the test compound and incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm.

-

IC₅₀ Determination: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

III. Data Interpretation and Future Directions

The data generated from these assays will provide a comprehensive profile of the biological activities of this compound.

Expected Outcomes and Interpretation:

| Assay | Potential Outcome | Interpretation |

| Antimicrobial MIC | Low MIC values against specific strains | Indicates selective antimicrobial activity. |

| DPPH Assay | Low IC₅₀ value | Suggests significant antioxidant potential. |

| NO Inhibition Assay | Dose-dependent reduction in NO production | Implies anti-inflammatory properties. |

| MTT Assay | Low IC₅₀ values in cancer cell lines | Indicates potential as a cytotoxic agent. |

Should this compound demonstrate significant activity in any of these primary screens, further investigations would be warranted. These could include mechanism of action studies, in vivo efficacy studies in animal models, and structure-activity relationship (SAR) studies to optimize the lead compound.

IV. Conclusion

This compound stands as a molecule of considerable interest for drug discovery. Its synthesis is straightforward, and its structural motifs suggest a high probability of diverse biological activities. This guide provides a robust framework for the systematic evaluation of this compound, from its chemical synthesis to a comprehensive in vitro pharmacological assessment. The insights gained from these studies will be invaluable in determining the therapeutic potential of this promising scaffold and will pave the way for the development of novel therapeutic agents.

V. References

-

PubChem Compound Summary for CID 18169, 4-Hydroxy-3-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]

Sources

4-Hydroxy-3-nitrobenzaldehyde oxime structure elucidation

An In-depth Technical Guide to the Structure Elucidation of 4-Hydroxy-3-nitrobenzaldehyde Oxime

Introduction: Establishing the Molecular Identity

In the fields of medicinal chemistry and materials science, the precise structural characterization of novel compounds is a foundational requirement for understanding their function and potential applications. This compound is a multifaceted molecule, serving as a potential intermediate in the synthesis of various bioactive compounds and functional materials. Its structure, featuring a phenolic hydroxyl group, a nitro group, and an oxime moiety, presents an interesting case for spectroscopic analysis. The presence of the C=N double bond in the oxime group also introduces the possibility of E/Z geometric isomerism, making an unambiguous structural assignment critical.[1]

This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of this compound. As a senior application scientist, the following narrative is structured not as a rigid set of instructions, but as a logical workflow. It explains the causality behind experimental choices and demonstrates how a combination of modern analytical techniques provides a self-validating system for confirming molecular structure with high confidence. We will proceed from the synthesis of the molecule to its detailed characterization by Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.

Part 1: Synthesis - The Genesis of the Analyte

The first step in any structure elucidation is the synthesis of the target compound. The reaction of an aldehyde with hydroxylamine hydrochloride is a classic and reliable method for preparing oximes.[2][3][4] The choice of a base and solvent system can be critical for reaction efficiency and yield.

Experimental Protocol: Synthesis of this compound

-

Reactant Preparation: In a 100 mL round-bottomed flask, dissolve 4-hydroxy-3-nitrobenzaldehyde (10.0 mmol) in 30 mL of ethanol.

-

Hydroxylamine Solution: In a separate beaker, dissolve hydroxylamine hydrochloride (12.0 mmol) and sodium acetate (15.0 mmol) in 15 mL of water. Gentle warming may be required to achieve complete dissolution.

-

Reaction Initiation: Add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC), using a mobile phase such as ethyl acetate/hexane (1:1). The disappearance of the starting aldehyde spot indicates the completion of the reaction.

-

Isolation and Purification: Once the reaction is complete, the mixture is poured into 100 mL of cold water to precipitate the product. The resulting solid is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from an ethanol/water mixture can be performed to obtain the pure oxime.[5]

Causality Note: Sodium acetate is used as a base to neutralize the HCl released from hydroxylamine hydrochloride, liberating the free hydroxylamine nucleophile required for the reaction with the aldehyde's carbonyl group. The use of an ethanol/water co-solvent system ensures the solubility of both the organic aldehyde and the inorganic salts. This reaction can potentially yield a mixture of E and Z isomers, which may or may not be separable by standard crystallization.

Part 2: Spectroscopic Interrogation

With the purified compound in hand, we can begin the process of structural verification. The following sections detail the application and interpretation of key spectroscopic techniques.

Infrared (IR) Spectroscopy: Mapping the Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides definitive evidence for the presence of specific functional groups by measuring their characteristic vibrational frequencies.

Experimental Protocol: FTIR-ATR Analysis

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with isopropanol.

-

Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Analysis: Place a small amount of the dried, solid this compound onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to improve the signal-to-noise ratio.

Data Interpretation for this compound

The IR spectrum provides a "fingerprint" of the molecule, confirming the successful conversion of the aldehyde to the oxime and the integrity of the other functional groups.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance and Interpretation |

| O-H Stretch (Oxime & Phenol) | 3300-3100 (Broad) | A broad absorption in this region is characteristic of hydrogen-bonded hydroxyl groups. This confirms the presence of both the phenolic and oxime -OH groups. |

| Aromatic C-H Stretch | 3100-3000 | Confirms the presence of the benzene ring. |

| C=N Stretch (Oxime) | ~1650-1610 | This peak is crucial for confirming the formation of the oxime functional group. |

| Aromatic C=C Stretch | ~1600-1450 | Multiple bands in this region are characteristic of the aromatic ring. |

| N-O Asymmetric Stretch (Nitro) | 1550-1475 | A strong absorption band confirming the presence of the nitro group.[6] |

| N-O Symmetric Stretch (Nitro) | 1360-1290 | A second strong band, also characteristic of the nitro group.[6] |

| N-O Stretch (Oxime) | ~960-930 | A medium intensity band that further supports the presence of the oxime moiety. |

Trustworthiness Check: The disappearance of the strong aldehyde C=O stretching band (typically around 1700 cm⁻¹) from the starting material's spectrum and the appearance of the C=N and broad O-H bands are primary indicators of a successful reaction.

Mass Spectrometry (MS): Determining the Molecular Mass and Formula

Mass spectrometry provides the exact molecular weight of the compound and, through fragmentation patterns, offers clues about its structure.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe.

-

Ionization: The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer.

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

Data Interpretation for this compound

The molecular formula is C₇H₆N₂O₄, with a molecular weight of 182.13 g/mol .

-

Molecular Ion Peak (M⁺): The mass spectrum should show a clear molecular ion peak at m/z = 182. This peak confirms the molecular weight of the synthesized compound.

-

Key Fragmentation Patterns: The fragmentation pattern provides a structural puzzle that must be consistent with the proposed structure. Expected fragments for this compound include:

-

[M - OH]⁺ (m/z 165): Loss of the hydroxyl radical from the oxime group.

-

[M - NO₂]⁺ (m/z 136): Loss of the nitro group.

-

Other fragments corresponding to the cleavage of the aromatic ring.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful tool for the elucidation of organic structures, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[1] For this compound, a combination of 1D and 2D NMR experiments will be used to assign every proton and carbon signal unambiguously.

Experimental Protocol: NMR Sample Preparation and Acquisition

-

Sample Preparation: Dissolve approximately 10-15 mg of the sample in ~0.6 mL of a deuterated solvent, such as DMSO-d₆. DMSO-d₆ is an excellent choice as it can solubilize the compound and allows for the observation of exchangeable protons (phenolic -OH and oxime =N-OH).

-

1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra.

-

2D Spectra Acquisition: Acquire a suite of 2D NMR spectra, including COSY, HSQC, and HMBC, using standard instrument parameters.

Logical Workflow for NMR Data Interpretation

The following diagram illustrates the systematic workflow for interpreting the NMR data to build the final structure.

Caption: Workflow for NMR-based structure elucidation.

¹H NMR Data Interpretation

The ¹H NMR spectrum will reveal the number of distinct proton environments. The presence of E/Z isomers would result in two sets of signals, especially for the protons near the C=N bond.[7][8]

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Interpretation |

| =N-OH (Oxime) | ~11.5 | Singlet (s) | 1H | The acidic proton of the oxime group, often broad. Its downfield shift is characteristic. |

| Ar-OH (Phenol) | ~10.0-11.0 | Singlet (s) | 1H | The phenolic proton, also acidic and often broad. |

| -CH=N (Oxime) | ~8.1-8.3 | Singlet (s) | 1H | The proton on the carbon of the C=N bond. Its chemical shift can differ significantly between E and Z isomers. |

| H-2 (Aromatic) | ~8.0 | Doublet (d) | 1H | Ortho to the nitro group and the CH=N group, expected to be the most deshielded aromatic proton. |

| H-6 (Aromatic) | ~7.6 | Doublet of doublets (dd) | 1H | Ortho to the CH=N group and meta to the nitro group. |

| H-5 (Aromatic) | ~7.1 | Doublet (d) | 1H | Ortho to the hydroxyl group and meta to the CH=N group. |

Causality Note: The electron-withdrawing nitro group and the anisotropic effect of the C=N bond deshield adjacent protons, shifting their signals downfield. The hydroxyl group is electron-donating, shielding its ortho- and para-protons.

¹³C NMR Data Interpretation

The ¹³C NMR spectrum will show seven distinct signals for the carbon atoms of the aromatic ring and the oxime group.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Interpretation |

| C-4 (C-OH) | ~155-160 | The carbon attached to the phenolic oxygen is significantly deshielded. |

| C=N (Oxime) | ~145-150 | The carbon of the oxime group. |

| C-3 (C-NO₂) | ~135-140 | The carbon bearing the nitro group. |

| C-1 (C-CH=N) | ~125-130 | The ipso-carbon of the aromatic ring attached to the oxime group. |

| C-2, C-5, C-6 | ~115-130 | The remaining three aromatic carbons. Their precise assignment requires 2D NMR. |

2D NMR: Assembling the Pieces

-

COSY (¹H-¹H Correlation Spectroscopy): This experiment will show correlations between coupled protons. We expect to see a cross-peak between H-5 and H-6, confirming their adjacent positions on the aromatic ring. H-2, being isolated, will not show any COSY correlations with other aromatic protons.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton to the carbon it is directly attached to. It will allow for the unambiguous assignment of the protonated carbons (C-2, C-5, C-6).

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for piecing together the molecular framework by identifying 2- and 3-bond correlations between protons and carbons.

Caption: Key HMBC correlations for structural assignment.

-

Connecting the Oxime to the Ring: The proton of the -CH=N group will show correlations to the aromatic carbons C-2 and C-6 (³J coupling) and to the ipso-carbon C-1 (²J coupling). This definitively attaches the oxime moiety to the benzene ring at the correct position.

-

Assigning Aromatic Carbons: The aromatic protons will show correlations to their neighboring carbons. For example, H-2 will correlate to C-1, C-3, and C-6. H-6 will correlate to C-1, C-5, and C-4. These cross-peaks allow for the complete and unambiguous assignment of all quaternary (non-protonated) carbons (C-1, C-3, C-4).

Conclusion: A Self-Validating Structural Proof

The structure of this compound is confirmed through a logical and systematic synthesis of evidence from multiple, independent analytical techniques. IR spectroscopy confirms the presence of all key functional groups. Mass spectrometry verifies the correct molecular weight. Finally, a comprehensive analysis of 1D and 2D NMR spectra allows for the complete assignment of every proton and carbon atom, confirming the connectivity and substitution pattern of the molecule. This multi-faceted approach ensures the highest degree of confidence in the final structural assignment, providing a solid foundation for any further research or development involving this compound.

References

-

Royal Society of Chemistry. E/Z configurational determination of oximes and related derivatives through quantum mechanics NMR calculations: scope and limitations of the leading probabilistic methods. Organic & Biomolecular Chemistry. Accessed January 19, 2026. [Link]

-

Das, B., et al. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry. PubMed Central. Accessed January 19, 2026. [Link]

-

Li, J-T., et al. An Efficient Procedure for Synthesis of Oximes by Grinding. Rasayan J. Chem. Accessed January 19, 2026. [Link]

-

Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry?. Creative Biostructure. Accessed January 19, 2026. [Link]

-

Makarov, I.S., et al. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime. National Institutes of Health. Accessed January 19, 2026. [Link]

-

Kiasat, A.R., et al. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry. Accessed January 19, 2026. [Link]

-

University of California, Los Angeles. IR Spectroscopy Tutorial: Nitro Groups. UCLA Chemistry. Accessed January 19, 2026. [Link]

-

Reddit. HNMR of E/Z mixtures. r/Chempros. Accessed January 19, 2026. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Material (ESI) for RSC Advances. RSC Publishing. Accessed January 19, 2026. [Link]

Sources

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. A rapid, convenient, solventless green approach for the synthesis of oximes using grindstone chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. asianpubs.org [asianpubs.org]

- 4. Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid – Oriental Journal of Chemistry [orientjchem.org]

- 5. rsc.org [rsc.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Experimental and Computational Investigation of the Oxime Bond Stereochemistry in c-Jun N-terminal Kinase 3 Inhibitors 11H-Indeno[1,2-b]quinoxalin-11-one Oxime and Tryptanthrin-6-oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reddit.com [reddit.com]

A Spectroscopic Guide to 4-Hydroxy-3-nitrobenzaldehyde Oxime: Synthesis, Characterization, and Data Interpretation

This guide is intended for researchers, chemists, and drug development professionals, offering detailed methodologies, data interpretation, and the scientific rationale behind the spectral assignments.

Rationale and Synthetic Strategy

The conversion of an aldehyde to an oxime is a fundamental transformation in organic synthesis. The resulting oxime functional group is a versatile intermediate and a key feature in various bioactive molecules. Understanding the spectroscopic signature of this transformation is critical for reaction monitoring, purity assessment, and structural confirmation.

The synthesis of 4-Hydroxy-3-nitrobenzaldehyde oxime proceeds via a condensation reaction between the parent aldehyde and hydroxylamine. This reaction is typically straightforward and high-yielding.

General Synthesis Protocol

The following protocol is a standard and reliable method for the synthesis of aryl oximes from their corresponding aldehydes[1].

Materials:

-

4-Hydroxy-3-nitrobenzaldehyde

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Sodium acetate (CH₃COONa) or other suitable base

-

Ethanol

-

Water

Procedure:

-

Dissolve 4-Hydroxy-3-nitrobenzaldehyde in a minimal amount of warm ethanol in a round-bottomed flask.

-

In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate.

-

Add the hydroxylamine solution to the stirred aldehyde solution.

-

Attach a reflux condenser and heat the mixture under reflux. Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into cold water to precipitate the crude product.

-

Collect the precipitate by vacuum filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude solid from an ethanol-water mixture to yield pure this compound.

Below is a workflow diagram illustrating the process from synthesis to characterization.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound.

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the synthesized compound. The conversion of the aldehyde (C₇H₅NO₄, MW: 167.12 g/mol ) to the oxime (C₇H₆N₂O₄, MW: 182.14 g/mol ) results in an increase of 15.02 g/mol , corresponding to the addition of a nitrogen atom and a hydrogen atom and the loss of an oxygen atom.

Precursor: 4-Hydroxy-3-nitrobenzaldehyde

-

Molecular Formula: C₇H₅NO₄

-

Molecular Weight: 167.12 g/mol

-

Expected M⁺ Peak: m/z = 167

-

Key Fragmentation: Aromatic aldehydes often exhibit fragmentation patterns involving the loss of the aldehyde proton (M-1) or the entire formyl group (M-29)[2]. The NIST mass spectrum for this precursor shows a strong peak at m/z 167 and 166[2][3].

Product: this compound (Predicted)

-

Molecular Formula: C₇H₆N₂O₄

-

Molecular Weight: 182.14 g/mol

-

Predicted M⁺ Peak: m/z = 182

-

Predicted Fragmentation Pattern:

-

m/z 182 (M⁺): The molecular ion peak, expected to be reasonably intense due to the aromatic system.

-

m/z 165 (M-17): Loss of hydroxyl radical (•OH) from the oxime group.

-

m/z 136 (M-46): Loss of the nitro group (•NO₂). This is a common fragmentation pathway for aromatic nitro compounds.

-

m/z 118 (M-17-47): Subsequent loss of HNO₂ from the M-OH fragment.

-

Table 1: Summary of Mass Spectrometry Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Peaks (Observed/Predicted) |

|---|---|---|---|

| 4-Hydroxy-3-nitrobenzaldehyde | C₇H₅NO₄ | 167.12 | 167 (M⁺), 166 (M-H), 139 (M-CO)[2][3] |

| this compound | C₇H₆N₂O₄ | 182.14 | 182 (M⁺), 165 (M-OH), 136 (M-NO₂) |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule and tracking the conversion of the aldehyde to the oxime. The most significant change will be the disappearance of the aldehyde C=O stretch and the appearance of C=N and O-H stretches from the oxime group.

Precursor: 4-Hydroxy-3-nitrobenzaldehyde

The IR spectrum of the starting material is well-documented[3]. Key absorptions include a strong carbonyl (C=O) stretch and characteristic nitro group stretches.

Product: this compound (Predicted)

The formation of the oxime introduces new vibrational modes while removing the aldehyde carbonyl stretch.

Table 2: Comparison of Key IR Absorption Bands (cm⁻¹)

| Functional Group | Precursor (Observed)[3] | Product (Predicted) | Rationale for Change |

|---|---|---|---|

| Phenolic O-H Stretch | ~3300-3500 (broad) | ~3300-3500 (broad) | Remains present. |

| Oxime O-H Stretch | N/A | ~3150-3300 (broad) | New broad peak, often overlapping with the phenolic O-H. |

| Aldehyde C-H Stretch | ~2850, ~2750 | Absent | Disappearance confirms aldehyde conversion. |

| Aldehyde C=O Stretch | ~1690-1710 (strong) | Absent | Disappearance confirms aldehyde conversion. |

| Aromatic C=C Stretch | ~1600, ~1450 | ~1600, ~1450 | Largely unchanged. |

| Nitro N=O Stretch | ~1530 (asym), ~1350 (sym) | ~1530 (asym), ~1350 (sym) | Largely unchanged. |

| Oxime C=N Stretch | N/A | ~1640-1690 (medium) | Appearance of the characteristic imine stretch. |

| N-O Stretch | N/A | ~930-960 | Appearance of the oxime N-O single bond stretch. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure. The conversion of the aldehyde proton to the oxime proton and the resulting changes in the electronic environment of the aromatic ring are clearly observable.

Precursor: 4-Hydroxy-3-nitrobenzaldehyde

The ¹H NMR spectrum of the precursor shows a characteristic downfield singlet for the aldehyde proton and three protons in the aromatic region[4].

Product: this compound (Predicted)

The structure of the product, with atom numbering for NMR assignment, is shown below.

Caption: Molecular structure of this compound with IUPAC numbering for NMR assignments.

A more accurate visual representation:

¹H NMR (Predicted, 500 MHz, DMSO-d₆) The chemical shifts are predicted based on the precursor data and published data for analogous compounds like 3- and 4-nitrobenzaldehyde oxime[1]. The solvent is chosen as DMSO-d₆ due to the presence of acidic protons (phenolic and oxime OH).

-

Phenolic OH: The aldehyde precursor has a phenolic proton. This will remain in the product, likely appearing as a broad singlet around δ 10.5-11.5 ppm .

-

Oxime OH: The newly formed oxime hydroxyl proton is also acidic and exchangeable. It is expected to appear as a singlet in the range of δ 11.0-12.0 ppm [1].

-

Oxime CH (H-7): The aldehyde proton (δ ~9.9 ppm) is replaced by the oxime proton. This proton typically appears upfield relative to the aldehyde proton, predicted to be a singlet around δ 8.1-8.3 ppm . For comparison, the oxime proton in 4-nitrobenzaldehyde oxime appears at δ 8.22 ppm[1].

-

Aromatic Protons (H-2, H-5, H-6): The aromatic substitution pattern remains 1,2,4.

-

H-2: This proton is ortho to both the nitro group and the oxime group. It will be the most deshielded aromatic proton, appearing as a doublet around δ 8.2-8.4 ppm .

-

H-6: This proton is ortho to the oxime group and meta to the nitro group. It will appear as a doublet of doublets around δ 7.7-7.9 ppm .

-

H-5: This proton is ortho to the hydroxyl group and meta to the oxime group. It will be the most shielded, appearing as a doublet around δ 7.1-7.3 ppm .

-

¹³C NMR (Predicted, 125 MHz, DMSO-d₆) The carbon chemical shifts are predicted based on substituent effects. The most significant change is the upfield shift of the C-7 carbon as it changes from an aldehyde to an oxime.

Table 3: Summary of ¹H and ¹³C NMR Data (Predicted, DMSO-d₆)

| ¹H NMR | δ (ppm) | Multiplicity | Assignment | ¹³C NMR | δ (ppm) | Assignment |

|---|---|---|---|---|---|---|

| Phenolic OH | ~11.0 | br s | -OH (C4) | Oxime C | ~145-150 | C-7 |

| Oxime OH | ~11.5 | br s | =N-OH | C-OH | ~155-160 | C-4 |

| Aromatic | ~8.3 | d | H-2 | C-NO₂ | ~138-142 | C-3 |

| Oxime CH | ~8.2 | s | H-7 | Aromatic CH | ~130-133 | C-6 |

| Aromatic | ~7.8 | dd | H-6 | Aromatic C-H | ~125-128 | C-2 |

| Aromatic | ~7.2 | d | H-5 | Aromatic C | ~122-125 | C-1 |

| | | | | Aromatic CH | ~118-121 | C-5 |

Conclusion

This technical guide provides a detailed spectroscopic profile of this compound. By leveraging experimental data from its direct precursor and analogous structures, we have constructed a reliable and scientifically-grounded dataset for its characterization by Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy. The provided protocols and interpretive guides offer a comprehensive resource for scientists working with this compound, enabling confident synthesis, purification, and structural verification.

References

-

Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. (2026). International Journal of Chemical Studies. [Link]

-

Aris, P., et al. (2010). (E)-4-Nitrobenzaldehyde oxime. Acta Crystallographica Section E: Structure Reports Online, 66(7), o1130. [Link]

-

NIST. (n.d.). 4-Hydroxy-3-nitrobenzaldehyde. NIST Chemistry WebBook, SRD 69. [Link]

-

The Royal Society of Chemistry. (2013). [Supporting Information] Table of Contents. RSC Advances. [Link]

-

PubChem. (n.d.). 4-Nitrobenzaldoxime. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 4-Hydroxy-3-nitrobenzaldehyde. National Center for Biotechnology Information. [Link]

Sources

The Emerging Potential of 4-Hydroxy-3-nitrobenzaldehyde Oxime in Medicinal Chemistry: A Technical Guide

Introduction: Unveiling a Scaffold of Promise

In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that offer both synthetic accessibility and diverse biological activity is paramount. 4-Hydroxy-3-nitrobenzaldehyde oxime, a seemingly unassuming molecule, stands at the intersection of two pharmacologically significant classes: nitroaromatic compounds and oximes. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth exploration of the potential applications of this compound in medicinal chemistry. By dissecting its structural features and drawing upon established principles from related compounds, we will illuminate promising avenues for its use as a foundational element in the design of next-generation therapeutics.

The unique arrangement of a hydroxyl group, a nitro group, and an oxime moiety on a benzene ring endows this compound with a distinctive electronic and steric profile. The electron-withdrawing nature of the nitro group, coupled with the hydrogen bond donor/acceptor capabilities of the hydroxyl and oxime groups, suggests a high potential for targeted interactions with biological macromolecules.[1][2] This guide will delve into the synthesis, proposed mechanisms of action, and tangible experimental workflows to harness the latent therapeutic potential of this versatile chemical entity.

Core Molecular Attributes and Synthesis

The judicious design of any drug discovery program begins with a thorough understanding of the lead compound's physicochemical properties and a reliable synthetic route.

Physicochemical Properties

The properties of this compound are dictated by the interplay of its functional groups. The phenolic hydroxyl group imparts weakly acidic properties and is a key site for hydrogen bonding. The nitro group, a strong electron-withdrawing group, influences the acidity of the hydroxyl group and the overall electron density of the aromatic ring.[2] The oxime moiety introduces a site for stereoisomerism (E/Z) and possesses both hydrogen bond donor and acceptor capabilities, making it a versatile pharmacophoric feature.[3]

| Property | Value | Reference |

| Molecular Formula | C7H6N2O4 | [4] |

| Molecular Weight | 182.13 g/mol | |

| CAS Number | 26879-83-4 | [5] |

| Appearance | Light yellow to yellow powder/crystal | |

| Melting Point | 141.0 to 145.0 °C |

Synthetic Protocol: A Reliable and Scalable Approach

The synthesis of this compound is a straightforward and efficient process, typically achieved through the condensation of 4-Hydroxy-3-nitrobenzaldehyde with hydroxylamine hydrochloride.[6] This reaction is generally high-yielding and can be performed under mild conditions.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Dissolve 4-Hydroxy-3-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or a mixture of water and methanol.

-

Addition of Hydroxylamine: In a separate flask, dissolve hydroxylamine hydrochloride (1.1 to 1.5 equivalents) and a base such as sodium acetate or sodium bicarbonate (1.5 to 2 equivalents) in water.

-

Reaction: Add the hydroxylamine solution to the aldehyde solution with stirring. The reaction can be conducted at room temperature or with gentle heating (e.g., 60-80°C) to expedite the process.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Isolation: Upon completion, cool the reaction mixture in an ice bath to induce precipitation of the oxime.

-

Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Caption: Synthetic workflow for this compound.

Potential Applications in Medicinal Chemistry

The true potential of this compound lies in its utility as a scaffold for the development of novel therapeutic agents. The following sections outline key areas of promise, grounded in the established biological activities of related nitroaromatic and oxime-containing compounds.

Anticancer Drug Discovery

The nitroaromatic moiety is a well-established pharmacophore in oncology.[7][8][9] Nitro compounds can be bioreduced in the hypoxic environments characteristic of solid tumors, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA and other cellular components.[9] This hypoxia-selective activation makes nitroaromatic compounds attractive candidates for targeted cancer therapy.

Proposed Mechanism of Action:

The this compound scaffold could be derivatized to enhance its anticancer properties. For instance, the oxime group can be alkylated or acylated to improve lipophilicity and cellular uptake. The core hypothesis is that the nitro group would be reduced in hypoxic cancer cells, leading to cell death, while the rest of the molecule could be tailored to interact with specific cancer-related targets.

Sources

- 1. researchgate.net [researchgate.net]

- 2. ojs.wiserpub.com [ojs.wiserpub.com]

- 3. Oximes: Novel Therapeutics with Anticancer and Anti-Inflammatory Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C7H6N2O4 | CID 135642815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (CAS No. 26879-83-4) Suppliers @ ChemicalRegister.com [chemicalregister.com]

- 6. ias.ac.in [ias.ac.in]

- 7. Synthesis of nitroaromatic compounds as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benthamdirect.com [benthamdirect.com]

- 9. Synthesis of Nitroaromatic Compounds as Potential Anticancer Agen...: Ingenta Connect [ingentaconnect.com]

A Technical Guide to 4-Hydroxy-3-nitrobenzaldehyde Oxime as a Synthetic Intermediate

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This guide provides an in-depth technical examination of 4-hydroxy-3-nitrobenzaldehyde oxime, a highly versatile yet specific synthetic intermediate. Derived from the readily available 4-hydroxy-3-nitrobenzaldehyde, this oxime serves as a pivotal gateway to a diverse array of functional groups and heterocyclic scaffolds. The strategic placement of the hydroxyl, nitro, and oxime functionalities on the aromatic ring creates a molecule primed for selective transformations. This document is intended for researchers, chemists, and drug development professionals, offering a comprehensive overview of the compound's synthesis, characterization, and critical applications in modern organic synthesis, with a focus on explaining the causal relationships behind experimental methodologies.

Introduction: The Strategic Value of Substituted Oximes

Oximes represent a cornerstone class of organic compounds, valued for their stability and synthetic versatility. In contemporary organic chemistry, they transcend their traditional role as simple carbonyl derivatives or protecting groups.[1][2] They are now recognized as powerful precursors for synthesizing nitriles, amides (via the Beckmann rearrangement), amines, and various nitrogen-containing heterocycles.[1][3] The incorporation of an oxime into a molecule introduces a nucleophilic nitrogen and an acidic proton, opening unique avenues for molecular elaboration.

The subject of this guide, this compound, is a particularly compelling intermediate. Its architecture is rich with electronically distinct functional groups:

-

The Oxime Group: The primary site for transformations such as rearrangement, dehydration, and reduction.

-

The Phenolic Hydroxyl Group: An electron-donating group that activates the ring and provides a handle for etherification or esterification.

-

The Nitro Group: A powerful electron-withdrawing group that deactivates the ring meta to its position, influences the acidity of the phenolic proton, and can itself be reduced to an amine, providing another key synthetic vector.

This guide will systematically detail the synthesis of this intermediate, its key physicochemical properties, and its subsequent conversion into valuable downstream products, thereby providing a robust framework for its utilization in research and development programs.

Physicochemical Properties & Characterization

A thorough understanding of the physical and chemical properties of a synthetic intermediate is fundamental to its effective use. The key properties of the starting material and the target oxime are summarized below.

| Property | 4-Hydroxy-3-nitrobenzaldehyde (Precursor) | This compound (Product) |

| Molecular Formula | C₇H₅NO₄[4] | C₇H₆N₂O₄[5] |

| Molecular Weight | 167.12 g/mol [4][6] | 182.14 g/mol |

| CAS Number | 3011-34-5[4] | 26879-83-4[7] |

| Appearance | Yellow solid | Light yellow to off-white solid |

| Melting Point | 140-142 °C[8] | Not widely reported, expected >150 °C |

| Solubility | Soluble in ethanol, methanol, DMSO; sparingly soluble in water. | Soluble in DMSO, DMF; sparingly in alcohols. |

Characterization: Successful synthesis must be validated by rigorous characterization. Key expected spectroscopic signatures include:

-

¹H NMR (DMSO-d₆): The disappearance of the aldehyde proton signal (~10 ppm) from the starting material is a key indicator of reaction completion. New signals will appear for the oxime proton (-NOH, ~11-12 ppm) and the imine proton (-CH=N, ~8-8.5 ppm). The aromatic protons will show characteristic shifts influenced by the three substituents.

-

IR (KBr, cm⁻¹): The strong C=O stretch of the aldehyde (~1690 cm⁻¹) will be absent in the product. The appearance of a C=N stretch (~1600-1650 cm⁻¹) and a broad O-H stretch from the oxime (~3200-3400 cm⁻¹) confirms its formation. The phenolic O-H (~3400-3500 cm⁻¹) and N-O stretches (~930-960 cm⁻¹) will also be present.

-

Mass Spectrometry (ESI-MS): The molecular ion peak corresponding to the calculated mass of the oxime (m/z = 182.14) will confirm the product's identity.

Caption: Chemical structures of the precursor and product isomers.

Synthesis of this compound

The conversion of an aldehyde to an oxime is a robust and high-yielding condensation reaction. The protocol described here is a self-validating system, incorporating in-process checks and a straightforward purification to ensure high purity of the final intermediate.

Reaction Principle: The synthesis proceeds via a two-step mechanism. First, the lone pair on the nitrogen of hydroxylamine performs a nucleophilic attack on the electrophilic carbonyl carbon of the aldehyde. This is followed by proton transfer steps to form a carbinolamine intermediate. Finally, acid- or base-catalyzed dehydration of this unstable intermediate yields the stable C=N double bond of the oxime. A base, such as sodium acetate, is required to neutralize the hydrochloride salt of hydroxylamine, liberating the free nucleophile.[2][9]

Detailed Experimental Protocol:

-

Reagent Preparation: In a 250 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-hydroxy-3-nitrobenzaldehyde (10.0 g, 59.8 mmol) in 95% ethanol (100 mL) with gentle warming.

-

Hydroxylamine Solution: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (NH₂OH·HCl, 5.0 g, 71.9 mmol, 1.2 equiv) and sodium acetate trihydrate (CH₃COONa·3H₂O, 16.3 g, 119.6 mmol, 2.0 equiv) in water (40 mL).

-

Causality: Using a slight excess of hydroxylamine ensures complete consumption of the starting aldehyde. Sodium acetate acts as a base to free the hydroxylamine and as a buffer for the reaction medium.

-

-

Reaction Execution: Add the aqueous hydroxylamine solution to the ethanolic aldehyde solution. A color change and slight warming may be observed.

-

Reflux: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 1-2 hours.

-

Self-Validation: The reaction progress can be monitored using Thin Layer Chromatography (TLC) with a mobile phase such as 3:1 Hexane:Ethyl Acetate. The disappearance of the starting aldehyde spot (lower Rf) and the appearance of a new product spot (higher Rf) indicates completion.

-

-

Isolation: After the reaction is complete, cool the flask to room temperature and then place it in an ice bath for 30 minutes. The product will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration. Wash the solid cake thoroughly with cold water (3 x 50 mL) to remove inorganic salts and then with a small amount of cold ethanol to remove any unreacted starting material.

-

Drying: Dry the purified solid in a vacuum oven at 50-60 °C to a constant weight. The expected yield is typically >90%.

Caption: Workflow for the synthesis of this compound.

Key Synthetic Transformations and Applications

The true value of this compound lies in its capacity to be transformed into a variety of other functional groups and molecular scaffolds.

A. Beckmann Rearrangement to Substituted Amide

The Beckmann rearrangement is a classic acid-catalyzed reaction that converts an oxime into an amide. This provides a direct route to N-aryl formamides, which are valuable building blocks.

-

Mechanism: Protonation of the oxime hydroxyl group by a strong acid (e.g., polyphosphoric acid, sulfuric acid) converts it into a good leaving group (water). This departure triggers a 1,2-shift of the group anti-periplanar to the leaving group—in this case, the aromatic ring—onto the electron-deficient nitrogen atom. The resulting nitrilium ion is then attacked by water to ultimately yield the N-(4-hydroxy-3-nitrophenyl)formamide after tautomerization.

-

Significance: This transformation is a powerful C-C to C-N bond-forming strategy, enabling access to anilide structures that are prevalent in pharmaceuticals and agrochemicals.

Caption: Key steps of the Beckmann Rearrangement.

B. Dehydration to 4-Hydroxy-3-nitrobenzonitrile

Oximes can be readily dehydrated to form nitriles, which are exceptionally versatile functional groups.

-

Reaction Insight: This transformation is typically achieved using a variety of dehydrating agents, such as acetic anhydride, thionyl chloride, or phosphorus pentoxide. The choice of reagent depends on the sensitivity of other functional groups in the molecule. For this substrate, milder conditions like acetic anhydride are often preferred to avoid side reactions with the phenolic hydroxyl group.

-

Significance: The resulting 4-hydroxy-3-nitrobenzonitrile is a valuable intermediate. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloadditions to form heterocycles like tetrazoles.

C. Selective Reductions for Amine Synthesis

The presence of two reducible groups (nitro and oxime) allows for selective synthesis depending on the choice of reducing agent.

-

Nitro Group Reduction: Catalytic hydrogenation (e.g., H₂, Pd/C) or transfer hydrogenation under controlled conditions can selectively reduce the nitro group to an amine, yielding 3-amino-4-hydroxybenzaldehyde oxime. This provides a nucleophilic amine for further derivatization while preserving the oxime.

-

Oxime Reduction: Reagents like sodium borohydride (NaBH₄) in the presence of a Lewis acid or lithium aluminum hydride (LiAlH₄) can reduce the oxime to the corresponding hydroxylamine or primary amine.

-

Significance: The ability to selectively unmask different amine functionalities on the same scaffold is a powerful tool in combinatorial chemistry and the synthesis of complex drug candidates.

D. Nitrile Oxide Formation and Cycloaddition

Oximes are excellent precursors for 1,3-dipoles, specifically nitrile oxides, which are highly reactive intermediates for [3+2] cycloaddition reactions.

-

Reaction Pathway: The oxime can be converted in situ to a hydroximoyl chloride using a reagent like N-chlorosuccinimide (NCS).[1] Subsequent treatment with a non-nucleophilic base eliminates HCl to generate the transient 4-hydroxy-3-nitrobenzonitrile oxide. This dipole can then react with various dipolarophiles (e.g., alkenes, alkynes) to form five-membered heterocycles.

-

Significance: This pathway provides direct access to isoxazoline and isoxazole rings, which are privileged scaffolds in medicinal chemistry, known for a wide range of biological activities.

Caption: Pathway to Isoxazoles via Nitrile Oxide Cycloaddition.

Safety and Handling

Proper handling of 4-hydroxy-3-nitrobenzaldehyde and its oxime derivative is crucial for laboratory safety. The presence of a nitroaromatic system necessitates caution.

| Hazard Category | Precaution |

| Personal Protection | Wear appropriate PPE: nitrile gloves, safety glasses or goggles, and a lab coat. Handle in a well-ventilated area or chemical fume hood. |

| Inhalation | May cause respiratory irritation. Avoid breathing dust. |

| Skin/Eye Contact | Causes skin and serious eye irritation. In case of contact, rinse immediately and thoroughly with water. |

| Storage | Store in a cool, dry, well-ventilated place away from oxidizing agents.[10] Keep container tightly closed. |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. |

Conclusion

This compound is more than a simple derivative; it is a strategic linchpin in synthetic chemistry. Its straightforward, high-yield synthesis and the orthogonal reactivity of its functional groups make it an invaluable platform for generating molecular diversity. From the synthesis of functionalized anilides and benzonitriles to the construction of complex heterocyclic systems, this intermediate offers reliable and versatile pathways to high-value chemical entities. For researchers in medicinal chemistry and materials science, mastering the use of this building block can significantly accelerate the discovery and development of novel molecules.

References

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. 4-Hydroxy-3-nitrobenzaldehyde. National Center for Biotechnology Information. Available from: [Link]

-

Cheméo. (2023). Chemical Properties of 4-Hydroxy-3-nitrobenzaldehyde (CAS 3011-34-5). Available from: [Link]

-

Wikipedia. (2023). Benzaldehyde oxime. Available from: [Link]

-

NIST. (2021). 4-Hydroxy-3-nitrobenzaldehyde. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Available from: [Link]

-

Indian Academy of Sciences. (2021). The practical synthesis of aryl oximes from aryl aldehydes under catalyst-free conditions in mineral water. Journal of Chemical Sciences, 133(79). Available from: [Link]

-

The Royal Society of Chemistry. (2013). Electronic Supplementary Material (ESI) for RSC Advances. Available from: [Link]

-

National Institutes of Health (NIH). (2010). (E)-4-Nitrobenzaldehyde oxime. Acta Crystallographica Section E, 66(Pt 7), o1130. Available from: [Link]

-

ResearchGate. (2019). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. International Journal of Drug Delivery Technology, 9(1), 123-128. Available from: [Link]

-

PubChem. 4-Nitrobenzaldoxime. National Center for Biotechnology Information. Available from: [Link]

-

NCERT. (2025). Aldehydes, Ketones and Carboxylic Acids. Available from: [Link]

-

Oriental Journal of Chemistry. (2016). Synthesis of Oximes from the Corresponding of Organic Carbonyl Compounds with NH2OH.HCl and Oxalic Acid. Oriental Journal of Chemistry, 32(2). Available from: [Link]

-

ResearchGate. (2019). Synthesis of 4-amino-3-nitrobenzaldehyde. Available from: [Link]

-

ResearchGate. (2018). Reaction of the formation of 4-hydroxy-3-methylbenzaldehyde. Available from: [Link]

-

Encyclopedia.pub. (2022). The Medicinal Properties for FDA-Approved Oximes. Available from: [Link]

-

MDPI. (2022). Nature-Inspired O-Benzyl Oxime-Based Derivatives as New Dual-Acting Agents Targeting Aldose Reductase and Oxidative Stress. Biomolecules, 12(3), 448. Available from: [Link]

-

PubMed. (2012). Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors. Archiv der Pharmazie, 345(11), 879-887. Available from: [Link]

Sources

- 1. Benzaldehyde oxime - Wikipedia [en.wikipedia.org]

- 2. (E)-4-Nitrobenzaldehyde oxime - PMC [pmc.ncbi.nlm.nih.gov]

- 3. encyclopedia.pub [encyclopedia.pub]

- 4. 4-Hydroxy-3-nitrobenzaldehyde | C7H5NO4 | CID 18169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | C7H6N2O4 | CID 135642815 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Hydroxy-3-nitrobenzaldehyde 97 3011-34-5 [sigmaaldrich.com]

- 7. 26879-83-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 8. 4-Hydroxy-3-nitrobenzaldehyde 97 3011-34-5 [sigmaaldrich.com]

- 9. rsc.org [rsc.org]

- 10. fishersci.com [fishersci.com]

antioxidant properties of substituted benzaldehyde oximes

An In-Depth Technical Guide to the Antioxidant Properties of Substituted Benzaldehyde Oximes

Executive Summary

Oxidative stress, an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is a key pathological factor in numerous diseases. This has spurred significant research into novel antioxidant compounds.[1] Among these, substituted benzaldehyde oximes have emerged as a promising class of molecules due to their structural versatility and potent radical scavenging capabilities.[1][2] This guide provides a comprehensive technical overview of the antioxidant properties of these compounds. We will explore their synthesis, delve into the core mechanisms of their antioxidant action, elucidate critical structure-activity relationships (SAR), and provide detailed, field-proven protocols for their in vitro evaluation. The objective is to equip researchers with the foundational knowledge and practical methodologies required to effectively investigate and develop benzaldehyde oxime-based antioxidants.

The Chemical Landscape of Benzaldehyde Oximes

Foundational Chemistry and Synthesis

Benzaldehyde oximes are organic compounds characterized by the C=N-OH functional group, formed from the condensation reaction of a substituted benzaldehyde with hydroxylamine.[3] The presence of the hydroxyl group on the imine nitrogen is central to their antioxidant activity.

Modern synthetic approaches prioritize efficiency, yield, and environmental considerations. Microwave-assisted synthesis has proven to be a particularly effective method.

Protocol: Microwave-Assisted Synthesis of a Substituted Benzaldehyde Oxime

-

Rationale: Microwave irradiation provides rapid and uniform heating, significantly reducing reaction times from hours to minutes and often improving yields compared to conventional heating methods.[4]

-

Step 1: Reagent Preparation: In a microwave reaction vessel, dissolve the desired substituted benzaldehyde (1 equivalent), hydroxylamine hydrochloride (1.2 equivalents), and a mild base such as anhydrous sodium acetate (1.5 equivalents) in an appropriate solvent like ethanol.[4] The base is crucial for neutralizing the HCl released from hydroxylamine hydrochloride, thereby liberating the free hydroxylamine needed for the reaction.

-

Step 2: Microwave Reaction: Seal the vessel and place it in a microwave reactor. Irradiate the mixture for 5-15 minutes at a controlled temperature (e.g., 80-100°C) and power (e.g., 200-300W).[4] Reaction parameters should be optimized for each specific substrate.

-

Step 3: Work-up and Purification: After cooling, remove the solvent under reduced pressure. The residue is then partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

Step 4: Characterization: The final product's identity and purity should be confirmed using standard analytical techniques such as ¹H-NMR, IR spectroscopy, and mass spectrometry.[1][2]

Core Mechanisms of Antioxidant Action

The ability of a substituted benzaldehyde oxime to neutralize free radicals primarily stems from two major pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[5] A compound's efficacy is often a result of its capacity to utilize one or both of these mechanisms, which are heavily influenced by its chemical structure and the reaction environment.

-

Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates its labile hydrogen atom (from the -OH of the oxime group) to a free radical, effectively quenching the radical. The stability of the resulting antioxidant radical is a key determinant of the reaction's favorability. This pathway is highly dependent on the O-H bond dissociation energy (BDE).[6]

-

Single Electron Transfer (SET): The SET mechanism involves the transfer of an electron from the antioxidant molecule to the free radical, forming a radical cation of the antioxidant and an anion of the substrate.[7][8] This process is governed by the ionization potential of the antioxidant.

Caption: Key antioxidant mechanisms of benzaldehyde oximes.

Structure-Activity Relationships (SAR)

The antioxidant potency of benzaldehyde oximes is not uniform; it is profoundly dictated by the nature and position of substituents on the aromatic ring. Understanding these relationships is paramount for the rational design of highly active compounds.

The Role of Electronic Effects

The electronic properties of the ring substituents are the most critical factor.

-